molecular formula C19H21N9 B12273018 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B12273018
M. Wt: 375.4 g/mol
InChI Key: KWDOYLVTBYYVHR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and 7H-pyrrolo[2,3-d]pyrimidine derivatives. The synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Formation of the pyridazine ring: This may involve condensation reactions between hydrazine and dicarbonyl compounds.

    Coupling reactions: The final step often involves coupling the pyrazole and pyridazine rings with the pyrrolopyrimidine moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its combination of pyrazole, pyridazine, and pyrrolopyrimidine moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H21N9

Molecular Weight

375.4 g/mol

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H21N9/c1-13-11-14(2)28(25-13)17-4-3-16(23-24-17)26-7-9-27(10-8-26)19-15-5-6-20-18(15)21-12-22-19/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,22)

InChI Key

KWDOYLVTBYYVHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CN5)C

Origin of Product

United States

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